[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
The compound [[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule with significant importance in various scientific fields It is a purine nucleotide analog, which means it mimics the structure of naturally occurring nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and the subsequent phosphorylation steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining high purity standards. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the purine base or the sugar moiety, leading to changes in the compound’s properties.
Substitution: Substitution reactions, particularly on the purine base, can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purine nucleotides .
Scientific Research Applications
Chemistry
In chemistry, [[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its role in cellular processes. It can be used as a probe to investigate nucleotide metabolism and the mechanisms of enzyme action. Its analogs are often employed in studies of DNA and RNA synthesis, repair, and regulation .
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic applications. They may act as antiviral or anticancer agents by interfering with nucleic acid synthesis in pathogens or cancer cells .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool in biotechnology. Its ability to mimic natural nucleotides makes it valuable in the development of diagnostic assays and therapeutic agents .
Mechanism of Action
The mechanism of action of [[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleotide metabolism and interfere with DNA and RNA synthesis. This disruption can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer within cells.
Guanosine Triphosphate (GTP): Another natural nucleotide that plays a crucial role in protein synthesis and signal transduction.
Cytidine Triphosphate (CTP): Involved in the synthesis of RNA and phospholipids.
Thymidine Triphosphate (TTP): Essential for DNA synthesis.
Uniqueness
[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is unique due to its specific structure, which allows it to act as a versatile analog of natural nucleotides. Its ability to undergo various chemical modifications and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C10H15N4O15P3 |
---|---|
Molecular Weight |
524.17 g/mol |
IUPAC Name |
[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O15P3/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18) |
InChI Key |
CAEFEWVYEZABLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O |
Origin of Product |
United States |
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